An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-amino-7-bromoquinoline-2-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-amino-7-bromoquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-amino-7-bromoquinoline-2-carboxylate, a quinoline derivative of interest in medicinal chemistry and materials science. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, and the functionalization at the 2, 3, and 7 positions offers a versatile platform for the development of novel molecular entities. This document outlines a plausible synthetic route, detailed experimental protocols, and the expected analytical data for the title compound.
Synthesis
The synthesis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate can be achieved in a two-step process. The first step involves the formation of the quinoline core to yield 3-amino-7-bromoquinoline-2-carboxylic acid, followed by an esterification reaction to obtain the final ethyl ester.
Step 1: Synthesis of 3-Amino-7-bromoquinoline-2-carboxylic acid
A common and effective method for the synthesis of the quinoline ring system is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] In this case, 2-amino-4-bromobenzaldehyde would be reacted with a suitable three-carbon building block that can provide the C2-carboxylic acid and C3-amino functionalities. A variation of this approach involves the reaction of 2-amino-4-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by hydrolysis of the resulting nitrile and ester.
Step 2: Esterification of 3-Amino-7-bromoquinoline-2-carboxylic acid
The carboxylic acid can be converted to the corresponding ethyl ester via standard esterification procedures. A common method is the Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3][4]
Experimental Protocols
Synthesis of 3-Amino-7-bromoquinoline-2-carboxylic acid
A plausible experimental protocol is as follows:
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To a solution of 2-amino-4-bromobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol, add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of a base like piperidine or sodium ethoxide.
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The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Upon completion, the reaction mixture is cooled, and the intermediate product is precipitated by the addition of water.
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The crude intermediate is then subjected to hydrolysis by heating with an aqueous solution of a strong base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) to convert the nitrile and ester groups to the carboxylic acid and amino group, respectively.
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After hydrolysis, the solution is neutralized with an acid (if a basic hydrolysis was performed) or a base (if an acidic hydrolysis was performed) to precipitate the 3-amino-7-bromoquinoline-2-carboxylic acid.
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The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate
A general protocol for the esterification is as follows:
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Suspend 3-amino-7-bromoquinoline-2-carboxylic acid (1 equivalent) in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-5 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure Ethyl 3-amino-7-bromoquinoline-2-carboxylate.
Data Presentation
The following tables summarize the expected quantitative data for Ethyl 3-amino-7-bromoquinoline-2-carboxylate based on its structure and data from analogous compounds.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₁BrN₂O₂ |
| Molecular Weight | 295.13 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Table 2: Hypothesized ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | H-4 |
| ~7.8 | d | 1H | H-5 |
| ~7.6 | dd | 1H | H-6 |
| ~7.9 | d | 1H | H-8 |
| ~5.5 | br s | 2H | -NH₂ |
| ~4.4 | q | 2H | -OCH₂CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Note: Chemical shifts are estimations and may vary based on solvent and experimental conditions. Coupling constants would need to be determined from the actual spectrum.
Table 3: Hypothesized ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~148 | C-8a |
| ~145 | C-3 |
| ~138 | C-4 |
| ~130 | C-6 |
| ~128 | C-5 |
| ~125 | C-4a |
| ~122 | C-7 |
| ~120 | C-8 |
| ~118 | C-2 |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Note: These are predicted chemical shifts based on known quinoline derivatives and substituent effects.[5][6]
Table 4: Hypothesized Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Broad | N-H stretching (amino group) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2980-2850 | Medium | Aliphatic C-H stretching |
| ~1720 | Strong | C=O stretching (ester) |
| 1620-1580 | Medium-Strong | C=C and C=N stretching (quinoline ring) |
| ~1250 | Strong | C-O stretching (ester) |
| ~800 | Strong | C-Br stretching |
Note: IR absorption bands are characteristic of the functional groups present in the molecule.[7][8][9][10]
Table 5: Hypothesized Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 294/296 | [M]⁺ molecular ion peak (characteristic isotopic pattern for Bromine) |
| 249/251 | [M - OCH₂CH₃]⁺ |
| 221/223 | [M - COOCH₂CH₃]⁺ |
Note: The mass spectrum is expected to show a distinctive isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[11][12][13][14]
Mandatory Visualizations
Caption: Proposed synthetic pathway for Ethyl 3-amino-7-bromoquinoline-2-carboxylate.
Caption: General experimental workflow for synthesis and characterization.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. edu.rsc.org [edu.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Quinoline, 3-bromo- [webbook.nist.gov]
